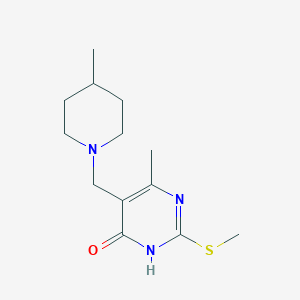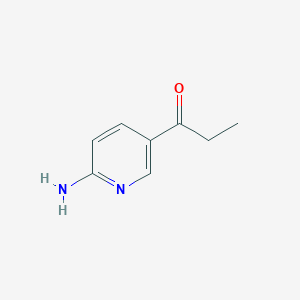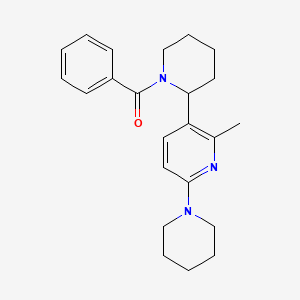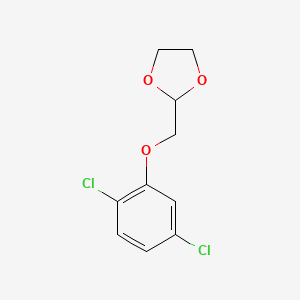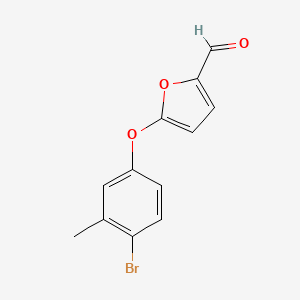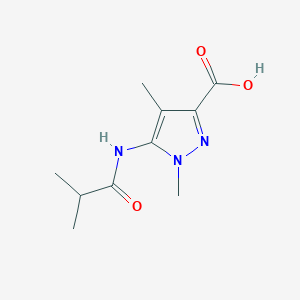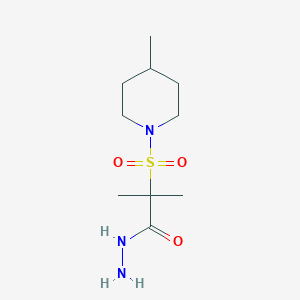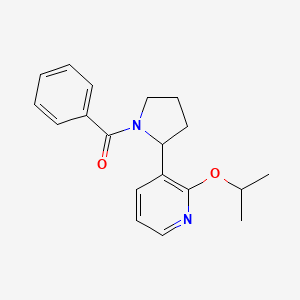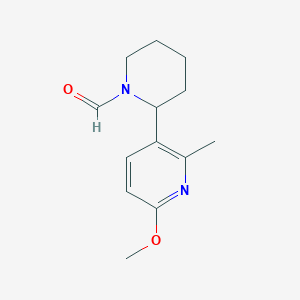
2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications . This compound features a piperidine ring attached to a pyridine ring, which is further substituted with a methoxy group and a methyl group.
Métodos De Preparación
The synthesis of 2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another approach involves the condensation and cyclization of appropriate precursors under specific reaction conditions .
Análisis De Reacciones Químicas
2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and methyl groups on the pyridine ring can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The piperidine ring and the substituted pyridine ring play crucial roles in its binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde can be compared with other similar compounds, such as:
Substituted pyridine derivatives: These compounds share the pyridine ring structure but differ in their substituents and functional groups.
Piperidine derivatives: These compounds have the piperidine ring but may have different substituents and functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the piperidine and pyridine rings, which contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
2-(6-methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C13H18N2O2/c1-10-11(6-7-13(14-10)17-2)12-5-3-4-8-15(12)9-16/h6-7,9,12H,3-5,8H2,1-2H3 |
Clave InChI |
VVXFRUYSVNJROM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)OC)C2CCCCN2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


